molecular formula C20H18ClN3O4 B2644239 1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-7'-CHLORO-3',4'-DIHYDRO-1'H-SPIRO[PIPERIDINE-4,2'-QUINAZOLIN]-4'-ONE CAS No. 1171412-36-4

1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-7'-CHLORO-3',4'-DIHYDRO-1'H-SPIRO[PIPERIDINE-4,2'-QUINAZOLIN]-4'-ONE

Cat. No.: B2644239
CAS No.: 1171412-36-4
M. Wt: 399.83
InChI Key: RBJZEVVROONULJ-UHFFFAOYSA-N
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Description

1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-7’-CHLORO-3’,4’-DIHYDRO-1’H-SPIRO[PIPERIDINE-4,2’-QUINAZOLIN]-4’-ONE is a complex organic compound featuring a benzodioxole moiety, a quinazolinone core, and a spiro linkage.

Preparation Methods

The synthesis of 1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-7’-CHLORO-3’,4’-DIHYDRO-1’H-SPIRO[PIPERIDINE-4,2’-QUINAZOLIN]-4’-ONE typically involves multi-step organic reactions. The benzodioxole moiety can be introduced through the reaction of piperonal with appropriate reagents. The quinazolinone core is synthesized via cyclization reactions involving anthranilic acid derivatives. The spiro linkage is formed through nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps for higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-7’-CHLORO-3’,4’-DIHYDRO-1’H-SPIRO[PIPERIDINE-4,2’-QUINAZOLIN]-4’-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with biological macromolecules, while the quinazolinone core can modulate enzyme activity. The spiro linkage provides structural rigidity, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other benzodioxole and quinazolinone derivatives. Compared to these, 1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-7’-CHLORO-3’,4’-DIHYDRO-1’H-SPIRO[PIPERIDINE-4,2’-QUINAZOLIN]-4’-ONE is unique due to its spiro linkage, which imparts distinct chemical and biological properties. Similar compounds include:

Properties

IUPAC Name

1'-(1,3-benzodioxole-5-carbonyl)-7-chlorospiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4/c21-13-2-3-14-15(10-13)22-20(23-18(14)25)5-7-24(8-6-20)19(26)12-1-4-16-17(9-12)28-11-27-16/h1-4,9-10,22H,5-8,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJZEVVROONULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC3=C(C=CC(=C3)Cl)C(=O)N2)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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